7-Chloroquinoline-2-carbaldehyde
Overview
Description
7-Chloroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and an average mass of 191.614 Da12. It is used as a starting material in the synthesis of various other compounds3.
Synthesis Analysis
The synthesis of 7-Chloroquinoline-2-carbaldehyde involves several steps. One method involves the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes4.Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-2-carbaldehyde consists of a quinoline ring with a chlorine atom at the 7th position and a carbaldehyde group at the 2nd position1.
Chemical Reactions Analysis
7-Chloroquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, it can be used as a precursor and building block for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment5.Physical And Chemical Properties Analysis
7-Chloroquinoline-2-carbaldehyde is a white to light yellow crystal powder3. It has a molecular weight of 191.61 g/mol2.
Scientific Research Applications
Synthesis and Chemical Properties
7-Chloroquinoline-2-carbaldehyde is involved in the synthesis of various biologically important compounds. Research has shown that it can be used to construct fused or binary quinoline-core heterocyclic systems, which are significant in medicinal chemistry. These compounds are synthesized using reactions like Vilsmeier-Haack formulation and aromatic nucleophilic substitution, often yielding products with potential biological activities (Hamama et al., 2018).
Biological Evaluation
The derivatives of 7-Chloroquinoline-2-carbaldehyde have been explored for their antibacterial and antioxidant activities. Studies have synthesized novel derivatives and tested them against various bacterial strains, finding that some of these compounds show significant inhibitory effects. Additionally, certain derivatives exhibit potent antioxidant activities, as demonstrated in radical scavenging assays (Abdi et al., 2021).
Molecular Docking and Potential as Drug Candidates
Recent research involving molecular docking studies has indicated that 7-Chloroquinoline-2-carbaldehyde derivatives could be promising candidates for developing new drugs. Their interaction with biological targets, such as DNA gyrase and topoisomerase IIβ, suggests potential applications in treating bacterial infections and possibly in cancer therapy. These studies also consider the physicochemical properties of these compounds, aligning them with drug-likeness criteria like Lipinski’s rule of five (Zeleke et al., 2020).
Antimicrobial Applications
Compounds derived from 7-Chloroquinoline-2-carbaldehyde have shown antimicrobial activity. Thederivatives have been tested against various bacterial strains, and certain compounds demonstrate significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. This antimicrobial potential is particularly relevant for the development of new therapeutic agents (Abdi et al., 2021).
Potential in Cancer Research
The compounds synthesized from 7-Chloroquinoline-2-carbaldehyde have shown potential applications in cancer research. Molecular docking studies suggest these compounds can bind to specific enzymes and receptors relevant in cancer biology, indicating a possibility for their use in cancer treatment. This research area is growing, with ongoing studies exploring the efficacy and mechanisms of these compounds in various cancer models (Zeleke et al., 2020).
Safety And Hazards
7-Chloroquinoline-2-carbaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled7.
Future Directions
Quinoline motifs, including 7-Chloroquinoline-2-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity. They are being explored for their potential in drug development, particularly in the fields of anti-cancer, anti-malarial, and antimicrobial therapies65. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have opened new opportunities for medicinal chemists5.
properties
IUPAC Name |
7-chloroquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJIPAFEFGRTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.